Scutebarbatine A

Description

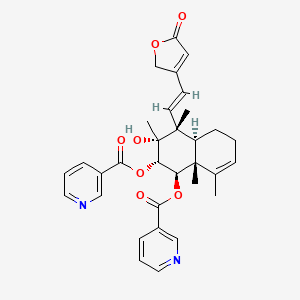

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3/b13-12+/t24-,26+,27+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCKNUOZCOKYOO-JUJIBZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutebarbatine A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine A is a neo-clerodane diterpenoid alkaloid isolated from the herb Scutellaria barbata D. Don.[1] This plant has a history of use in traditional medicine for treating inflammation and tumors.[2] this compound has emerged as a compound of significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and lung cancer.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activity, and visualizations of the key signaling pathways it modulates.

Physical and Chemical Properties

This compound is a complex molecule with the chemical formula C32H34N2O7.[1] It is typically isolated as a white to off-white powder.[3] While a precise melting point has not been documented in the available literature, its solubility has been determined to be ≥ 1.25 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline.[3] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C32H34N2O7 | [1] |

| Molecular Weight | 558.6 g/mol | [1] |

| CAS Number | 176520-13-1 | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | ≥ 1.25 mg/mL (in a mixture of DMSO, PEG300, Tween-80, and saline) | [3] |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] | |

| Predicted Boiling Point | 742.1 ± 60.0 °C | [5] |

| Predicted Density | 1.31 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 13.04 ± 0.70 | [5] |

Spectral Data:

Detailed experimental spectral data for this compound is limited in publicly available resources. However, data for structurally related compounds and extracts from Scutellaria barbata provide some insights.

-

Infrared (IR) Spectroscopy: Similarly, specific IR spectra for this compound are not available. However, the IR spectrum of the related compound Scutebarbatine F2 shows characteristic peaks at 3527 cm⁻¹ (hydroxyl), 2990 cm⁻¹ (C-H stretch), 1783 cm⁻¹, and 1717 cm⁻¹ (carbonyl).[6]

-

UV-Vis Spectroscopy: The UV-Vis spectra of extracts from Scutellaria barbata show absorption bands in the range of 200-400 nm, which is characteristic of flavonoids and other aromatic compounds present in the plant.[7][8] The specific UV-Vis spectrum for isolated this compound is not detailed in the reviewed literature.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-tumor activity, primarily through the induction of apoptosis in cancer cells.[2][9] Its mechanisms of action involve the activation of the Mitogen-Activated Protein Kinase (MAPK) and Endoplasmic Reticulum (ER) stress signaling pathways.[3][10]

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway in breast cancer cells, leading to apoptosis.[10] The key components of this pathway affected by this compound are illustrated below.

Endoplasmic Reticulum (ER) Stress Signaling Pathway

ER stress occurs when unfolded or misfolded proteins accumulate in the endoplasmic reticulum. Prolonged ER stress can trigger apoptosis. This compound induces ER stress in hepatocellular carcinoma cells, contributing to its cytotoxic effects.[3] This process involves the activation of key sensor proteins and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines such as A549 human lung carcinoma cells.[11][12]

Materials:

-

A549 cells

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[12]

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[12]

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the control.

Apoptosis Detection (Hoechst 33258 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[16][17]

Materials:

-

Cancer cells (e.g., A549) cultured on coverslips in 6-well plates

-

This compound

-

Hoechst 33258 staining solution (1 µg/mL in PBS)

-

4% Paraformaldehyde in PBS

-

PBS (Phosphate-Buffered Saline)

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in 6-well plates and allow them to adhere and grow to about 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[17]

-

Wash the cells twice with PBS.

-

Stain the cells with Hoechst 33258 solution for 10-30 minutes at room temperature in the dark.[16][17]

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.[17]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation levels of proteins involved in the MAPK and ER stress pathways.[18][19][20]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GRP78, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a promising natural product with potent anti-tumor activities. Its ability to induce apoptosis through the modulation of the MAPK and ER stress signaling pathways makes it a valuable candidate for further investigation in cancer therapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectral characteristics, determine its precise melting point, and expand upon its mechanisms of action in a wider range of cancer models.

References

- 1. This compound | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Scutebarbatine K | CAS:960302-86-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | 176520-13-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [UV-Vis spectroscopic characterization of active components from Scutellaria baicalensis georgi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maxapress.com [maxapress.com]

- 10. This compound induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Scutebarbatine A: A Technical Guide on Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine A, a neo-clerodane diterpenoid isolated from the traditional Chinese medicinal herb Scutellaria barbata D.Don, has emerged as a compound of significant interest in oncological research.[1][2] Extensive studies have demonstrated its potent antitumor activities across a range of cancer cell lines, including lung, breast, and hepatocellular carcinoma.[1][3][] This technical guide provides a comprehensive overview of the biological activities and pharmacological effects of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Data on Biological Activity

The cytotoxic and antitumor effects of this compound have been quantified in various studies. The following tables summarize the key findings, providing a comparative look at its efficacy in different cancer models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| A549 | Human Lung Carcinoma | MTT | 39.21 µg/mL | 48 h | [1] |

| MDA-MB-231 | Human Breast Cancer | Trypan Blue Staining | Dose-dependent cytotoxicity observed | Not specified | [3] |

| MCF-7 | Human Breast Cancer | Trypan Blue Staining | Dose-dependent cytotoxicity observed | Not specified | [3] |

| Caco-2 | Human Colon Adenocarcinoma | Not specified | Dose-dependent apoptosis from 10-60 µM | Not specified | [5][6] |

| HepG2 | Human Hepatocellular Carcinoma | Not specified | Inhibition of proliferation and apoptosis induction | Not specified | [7] |

| SGC-7901 | Human Gastric Adenocarcinoma | Not specified | Inhibition of proliferation and apoptosis induction | Not specified | [7] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Cancer Type | Treatment Dose | Treatment Duration | Tumor Growth Suppression | Reference |

| Nude mice with A549 xenografts | Human Lung Carcinoma | 40 mg/kg (intraperitoneal) | 15 days | Significant suppression compared to control | [8] |

Key Pharmacological Effects and Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing DNA damage, and promoting cell cycle arrest. These effects are mediated through the modulation of several critical signaling pathways.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of this compound is the induction of apoptosis through the intrinsic mitochondrial pathway.[1][] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

-

Key Molecular Events:

Modulation of MAPK and EGFR/Akt Signaling Pathways

In breast cancer cells, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR)/Akt signaling pathways.[3] This modulation contributes to the induction of DNA damage and apoptosis.

-

Key Molecular Events:

Induction of Endoplasmic Reticulum (ER) Stress

This compound can also trigger apoptosis through the induction of ER stress.[] This is characterized by the upregulation of key proteins involved in the unfolded protein response (UPR).

-

Key Molecular Events:

-

Upregulation of PERK (protein kinase RNA-like ER kinase).[]

-

Increased expression of ATF-4 (activating transcription factor 4).[]

-

Increased expression of CHOP (C/EBP homologous protein).[]

-

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Human lung cancer A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin) in a humidified atmosphere with 5% CO2 at 37°C.[1]

-

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a series of concentrations of this compound (e.g., 20 to 80 µg/mL) for 48 hours.[1] A control group receives the vehicle only.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and determine the IC50 value.

-

Apoptosis Analysis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic cells following treatment with this compound.

-

Cell Culture and Treatment: Culture and treat A549 cells with this compound as described for the MTT assay.

-

Procedure:

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are considered apoptotic.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction:

-

Treat cells with this compound at various concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

Procedure:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound is a promising natural compound with significant antitumor properties. Its ability to induce apoptosis, DNA damage, and cell cycle arrest through the modulation of multiple key signaling pathways underscores its potential as a lead compound for the development of novel anticancer therapies. Future research should focus on further elucidating its detailed mechanisms of action in a wider range of cancer types, exploring potential synergistic effects with existing chemotherapeutic agents, and conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy in vivo. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working towards these goals.

References

- 1. mdpi.com [mdpi.com]

- 2. abmole.com [abmole.com]

- 3. This compound induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and in Vivo Antitumor Activity of this compound on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Scutebarbatine A: An In-Depth Technical Guide to its In Vitro Anti-Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine A (SBT-A), a diterpenoid alkaloid isolated from Scutellaria barbata, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence from in vitro studies demonstrates its potent anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Anti-Proliferative Mechanisms

This compound exerts its cytotoxic effects on cancer cells through a multi-pronged approach, primarily by inducing apoptosis, causing DNA damage, and promoting cell cycle arrest.[2][3] A key initiating event in its mechanism is the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades leading to cell death.[2]

Quantitative Analysis of Anti-Proliferative Activity

The cytotoxic efficacy of this compound has been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of its anti-proliferative and pro-apoptotic effects are summarized below.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| A549 | Lung Carcinoma | MTT Assay | IC50: 39.21 µg/mL | Inhibition of proliferation | [4] |

| Annexin V/PI Staining | 20 µg/mL | Significant apoptosis (p < 0.05) | [4] | ||

| Annexin V/PI Staining | 40 µg/mL | Significant apoptosis (p < 0.01) | [4] | ||

| Annexin V/PI Staining | 80 µg/mL | Significant apoptosis (p < 0.01) | [4] | ||

| MDA-MB-231 | Breast Cancer | Not Specified | Dose-dependent | Cytotoxic effect, DNA damage, cell cycle arrest, apoptosis | [2] |

| MCF-7 | Breast Cancer | Not Specified | Dose-dependent | Cytotoxic effect, DNA damage, cell cycle arrest, apoptosis | [2] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Dose-dependent | Inhibition of growth | [3][5] |

| Caco-2 | Colon Adenocarcinoma | Annexin V/PI Staining | 10-60 µM | Dose-dependent increase in late apoptosis | [6] |

| Annexin V/PI Staining | 60 µM | Significant induction of apoptosis compared to non-cancerous cells | [7] |

Note: this compound has shown selective cytotoxicity, with less toxicity observed towards non-cancerous cell lines such as MCF-10A breast epithelial cells and HCoEpiC colonic epithelial cells.[2][7]

Key Signaling Pathways Modulated by this compound

This compound's anti-proliferative effects are mediated through the modulation of several critical signaling pathways.

ROS-Mediated DNA Damage and Apoptosis

A primary mechanism of this compound is the induction of intracellular ROS.[2] This oxidative stress leads to DNA double-strand breaks and triggers endoplasmic reticulum (ER) stress, culminating in apoptosis.[2] The effects of ROS generation can be mitigated by pretreatment with antioxidants like N-acetyl cysteine (NAC).[2]

References

- 1. maxapress.com [maxapress.com]

- 2. This compound induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and in Vivo Antitumor Activity of this compound on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Scutebarbatine A-Induced Apoptosis in Human Lung Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying Scutebarbatine A (SBT-A)-induced apoptosis in human lung carcinoma cells. The information presented herein is synthesized from peer-reviewed research, offering a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting the pro-apoptotic effects of this natural compound.

Core Mechanism of Action

This compound, a major alkaloid derived from Scutellaria barbata, has been identified as a potent inducer of apoptosis in human lung carcinoma, specifically in the A549 non-small cell lung cancer (NSCLC) cell line.[1][2][3] The primary mechanism of action is the initiation of the intrinsic, mitochondria-mediated apoptotic pathway.[1][2][3] This process is characterized by the dose-dependent inhibition of cancer cell proliferation and the induction of programmed cell death.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on A549 human lung carcinoma cells have been quantified through various assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound on A549 Cells

| Parameter | Value | Exposure Time | Assay |

| IC₅₀ | 39.21 µg/mL | 48 hours | MTT Assay |

| Data sourced from studies on A549 human lung carcinoma cells.[1] |

Table 2: Apoptosis Induction by this compound in A549 Cells

| SBT-A Concentration | Apoptosis Induction | Statistical Significance (p-value) | Assay |

| 20 µg/mL | Significant | p < 0.05 | Annexin V/PI Staining |

| 40 µg/mL | Significant | p < 0.01 | Annexin V/PI Staining |

| 80 µg/mL | Significant | p < 0.01 | Annexin V/PI Staining |

| Results are based on a 48-hour treatment period.[1][3] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Treatment Group | Dosage | Outcome | Statistical Significance (p-value) |

| This compound | 40 mg/kg (i.p.) | Significant suppression of tumor growth | p < 0.05 (vs. control) |

| Data from a 15-day study using a transplanted tumor nude mice model.[3] |

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers apoptosis through the mitochondrial pathway. This involves the regulation of key proteins in the Bcl-2 family and the subsequent activation of the caspase cascade. The process begins with the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates Caspase-9, which in turn activates the executioner caspase, Caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[1][2][3]

References

Scutebarbatine A: A Technical Guide to its Role in Modulating MAPK and ER Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebarbatine A (SBT-A), a neo-clerodane diterpenoid isolated from Scutellaria barbata, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SBT-A's therapeutic potential, with a specific focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Endoplasmic Reticulum (ER) stress signaling pathways. Through a comprehensive review of preclinical studies, this document summarizes the quantitative effects of SBT-A on key pathway components, details the experimental protocols utilized in this research, and provides visual representations of the intricate signaling cascades involved. The evidence presented herein underscores the potential of SBT-A as a multi-pathway targeting agent for cancer therapy and provides a foundational resource for researchers and drug development professionals in the field of oncology.

Introduction

Scutellaria barbata D. Don is a perennial herb with a long history of use in traditional medicine for its anti-inflammatory and anti-tumor properties. This compound is one of the major bioactive compounds isolated from this plant.[1] Accumulating evidence from in vitro and in vivo studies has demonstrated the potent cytotoxic effects of SBT-A against a range of cancer cell lines, including breast, liver, and lung cancer.[2][3][4] A key aspect of its anti-neoplastic activity lies in its ability to induce apoptosis and inhibit cell proliferation by intervening in critical cellular signaling pathways. This guide focuses on two such interconnected pathways: the MAPK and ER stress pathways.

The MAPK signaling cascade is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis. It comprises several parallel pathways, primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is a common feature of many cancers. The ER is a central organelle responsible for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and the activation of the unfolded protein response (UPR), a signaling network that can ultimately trigger apoptosis if the stress is prolonged or severe.

This document synthesizes the current understanding of how this compound modulates these two critical pathways to exert its anti-cancer effects.

Quantitative Effects of this compound on MAPK and ER Stress Pathways

The following tables summarize the quantitative data from various studies on the effects of this compound on key proteins in the MAPK and ER stress signaling pathways.

Table 1: Effect of this compound on MAPK Pathway Components in Cancer Cells

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| Breast Cancer Cells | This compound | p-JNK | Upregulation of phosphorylation | [2] |

| p-p38 MAPK | Upregulation of phosphorylation | [2] | ||

| p-ERK | Downregulation of phosphorylation | [2] | ||

| Hepatocellular Carcinoma (HCC) Cells | This compound | p-ERK1/2 | Increased phosphorylation | [3] |

| p-JNK1/2 | Increased phosphorylation | [3] | ||

| p-p38 MAPK | Increased phosphorylation | [3] | ||

| CL1-5 Lung Cancer Cells | Scutellaria barbata extract | p-p38 | Significantly increased phosphorylation | [5] |

| p-JNK | Increased phosphorylation | [5] | ||

| p-ERK | Increased phosphorylation | [5] |

Table 2: Effect of this compound on ER Stress Pathway Components in Cancer Cells

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| Hepatocellular Carcinoma (HCC) Cells | This compound | PERK | Upregulation | [3] |

| ATF-4 | Upregulation | [3] | ||

| CHOP | Upregulation | [3] | ||

| CL1-5 Lung Cancer Cells | Scutellaria barbata extract | GRP78 | Increased expression | [5] |

| HSP70 | Increased expression | [5] | ||

| Caspase 4 | Activation (reduction of procaspase 4) | [5] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to elucidate the effects of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Human breast cancer cells, hepatocellular carcinoma (HCC) cells (e.g., HepG2), and human lung carcinoma cells (e.g., A549, CL1-5) are commonly used.[2][3][4][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of SBT-A, cells are seeded in 96-well plates and treated with various concentrations of the compound for specified time periods (e.g., 48 hours).[4] Subsequently, MTT solution is added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured using a microplate reader to determine cell viability. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is often calculated. For A549 cells, the IC50 of this compound was reported to be 39.21 μg/mL.[4]

-

Trypan Blue Staining and Colony Formation Assay: These assays are also used to measure the anti-proliferative effects of SBT-A.[2]

Western Blot Analysis

Western blotting is the primary technique used to quantify the changes in protein expression and phosphorylation levels of MAPK and ER stress pathway components.

-

Protein Extraction: Cells are treated with SBT-A, and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, total JNK, p-p38, total p38, p-ERK, total ERK, PERK, ATF-4, CHOP, GRP78, and β-actin as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Apoptosis Assays

-

Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells exhibit condensed or fragmented nuclei.[4]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the nucleus of late apoptotic and necrotic cells.[4]

-

TUNEL Assay: The TdT-mediated dUTP-biotin nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[6]

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA Staining: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the intracellular ROS levels, can be measured by flow cytometry or fluorescence microscopy.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Caption: this compound's modulation of the MAPK signaling pathway.

Caption: this compound-induced ER stress leading to apoptosis.

Caption: Workflow for analyzing this compound's effects.

Discussion and Future Directions

The collective evidence strongly indicates that this compound exerts its anti-cancer effects through the concerted modulation of the MAPK and ER stress pathways. A key initiating event appears to be the induction of reactive oxygen species (ROS).[2] ROS can trigger both ER stress and activate stress-responsive MAPK pathways like JNK and p38.

In many cancer types, the ERK pathway is constitutively active and promotes cell survival and proliferation. The ability of SBT-A to inhibit ERK phosphorylation while concurrently activating the pro-apoptotic JNK and p38 pathways highlights its multi-pronged attack on cancer cells.[2]

Simultaneously, SBT-A-induced ER stress, evidenced by the upregulation of key UPR proteins like PERK, ATF-4, and CHOP, pushes the cancer cells towards an apoptotic fate.[3] The crosstalk between the MAPK and ER stress pathways is well-established, and it is likely that SBT-A leverages this interplay to effectively induce cancer cell death.

For future research, several avenues warrant exploration. In vivo studies in animal models are crucial to validate the efficacy and safety of SBT-A. Further investigation into the upstream molecular targets of SBT-A that initiate ROS production would provide a more complete understanding of its mechanism of action. Additionally, exploring potential synergistic effects of SBT-A with existing chemotherapeutic agents could pave the way for novel combination therapies. The development of more targeted delivery systems for SBT-A could also enhance its therapeutic index.

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its ability to dually modulate the MAPK and ER stress signaling pathways provides a robust mechanism for inducing apoptosis and inhibiting the growth of cancer cells. The data and protocols summarized in this technical guide offer a valuable resource for the scientific community to further investigate and potentially translate this compound into a clinically effective therapeutic agent.

References

- 1. This compound | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and in Vivo Antitumor Activity of this compound on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutellarin's Modulation of Apoptotic Pathways: A Technical Guide on its Effects on Bcl-2 Family Proteins and Caspases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellarin, a flavonoid glycoside derived from Erigeron breviscapus, has demonstrated significant potential as a modulator of apoptosis, the body's programmed cell death mechanism. This technical guide provides an in-depth analysis of Scutellarin's effects on two critical families of proteins that regulate this process: the Bcl-2 family and caspases. Through a comprehensive review of preclinical studies, this document elucidates the molecular mechanisms by which Scutellarin exerts its influence on apoptotic signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes. The information contained herein is intended to support researchers and drug development professionals in exploring the therapeutic applications of Scutellarin, particularly in contexts where the modulation of apoptosis is desirable, such as in cancer therapy and in the mitigation of ischemia-reperfusion injury.

Introduction: The Role of Bcl-2 Family Proteins and Caspases in Apoptosis

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The intrinsic, or mitochondrial, pathway of apoptosis is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax and Bak.[1] The ratio of these opposing factions determines the cell's fate. Upon receiving an apoptotic stimulus, pro-apoptotic members translocate to the mitochondria, leading to the release of cytochrome c. This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases.[1] Initiator caspases, such as caspase-9, activate executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

Scutellarin's Effect on Bcl-2 Family Proteins

Scutellarin has been consistently shown to modulate the expression and activity of Bcl-2 family proteins, thereby influencing the apoptotic threshold of cells.

Upregulation of Anti-Apoptotic Proteins

Multiple studies have demonstrated that Scutellarin treatment leads to an increase in the expression of the anti-apoptotic protein Bcl-2.[2][3][4][5] This effect has been observed in various cell types and experimental models, suggesting a conserved mechanism of action. For instance, in a model of type 2 diabetes mellitus, Scutellarin increased the mRNA and protein levels of Bcl-2 in a dose-dependent manner.[2] Similarly, in cardiomyocyte apoptosis models, Scutellarin treatment resulted in elevated Bcl-2 protein levels.[3] The upregulation of Bcl-xL, another key anti-apoptotic protein, has also been reported.[6]

Downregulation of Pro-Apoptotic Proteins

Concurrently with the upregulation of anti-apoptotic proteins, Scutellarin has been found to decrease the expression of the pro-apoptotic protein Bax.[2][3][4][5] This dual action on both Bcl-2 and Bax shifts the cellular balance towards survival. The reduction in Bax expression by Scutellarin has been documented at both the mRNA and protein levels.[2]

Quantitative Data Summary

The following table summarizes the observed effects of Scutellarin on Bcl-2 family protein expression from various studies.

| Cell/Tissue Type | Experimental Model | Scutellarin Concentration/Dose | Effect on Bcl-2 | Effect on Bax | Reference |

| Rat Liver (in vivo) | Type 2 Diabetes Mellitus | Low, Medium, High Dose | Dose-dependent increase (mRNA & protein) | Dose-dependent decrease (mRNA & protein) | [2] |

| LO2 Hepatocytes (in vitro) | Homocysteine-induced apoptosis | Not specified | Upregulation (protein) | Downregulation (protein) | [2] |

| H9c2 Cardiomyocytes (in vitro) | Hypoxia/Reoxygenation | 25, 50, 100 µmol/l | Upregulation (protein) | Downregulation (protein) | [3] |

| PC12 Cells (in vitro) | OGD-activated microglia-mediated apoptosis | 0.54 µM | Increased expression | Decreased expression | [4] |

| H9c2 Cardiomyocytes (in vitro) | High Glucose-induced injury | Not specified | Promoted expression | Inhibited expression | [5] |

Scutellarin's Effect on Caspases

The activation of caspases is a critical step in the execution of apoptosis. Scutellarin has been shown to interfere with this process, primarily by inhibiting the activation of key caspases.

Inhibition of Initiator Caspases

Scutellarin can inhibit the activation of initiator caspases, such as caspase-9. The activation of caspase-9 is directly linked to the mitochondrial release of cytochrome c. By modulating the Bcl-2 family and preserving mitochondrial integrity, Scutellarin prevents the cleavage and activation of pro-caspase-9.[5]

Inhibition of Executioner Caspases

A significant body of evidence points to Scutellarin's ability to inhibit the activation of the primary executioner caspase, caspase-3.[2][3][5][6][7][8] This is often observed as a reduction in the levels of cleaved caspase-3.[3][4][5][8][9] For example, in a study on A549 lung cancer cells, Scutellarin-induced apoptosis was dependent on the activation of caspase-3, and this effect could be linked to upstream signaling pathways.[8] Furthermore, Scutellarin has been reported to enhance the activation of caspase-6 in the context of sensitizing colon cancer cells to other chemotherapeutic agents.[10]

Quantitative Data Summary

The table below summarizes the effects of Scutellarin on caspase activity.

| Caspase | Cell/Tissue Type | Experimental Model | Scutellarin Concentration/Dose | Effect | Reference |

| Caspase-3 | Rat Liver (in vivo) | Type 2 Diabetes Mellitus | Low, Medium, High Dose | Decreased mRNA expression and activity | [2] |

| Cleaved Caspase-3 | H9c2 Cardiomyocytes (in vitro) | Hypoxia/Reoxygenation | 100 µmol/l | Decreased protein expression | [3] |

| Cleaved Caspase-3 | HT22 Cells (in vitro) | Oxygen-Glucose Deprivation/Reperfusion | Not specified | Down-regulated expression | [7] |

| Cleaved Caspase-3 | A549 Lung Cancer Cells (in vitro) | Apoptosis Induction | Not specified | Increased expression (pro-apoptotic context) | [8] |

| Cleaved Caspase-3 | PC12 Cells (in vitro) | OGD-activated microglia-mediated apoptosis | 0.54 µM | Decreased expression | [4] |

| Caspase-6 | HCT116 Colon Cancer Cells (in vitro) | Sensitization to RSV and 5-FU | 100 µM | Promoted activation | [10] |

| Caspase-9 | H9c2 Cardiomyocytes (in vitro) | High Glucose-induced injury | Not specified | Inhibited expression | [5] |

| Caspase-11 | J774A.1 Macrophages (in vitro) | LPS-induced pyroptosis | Not specified | Inhibited activation | [11][12] |

Signaling Pathways and Experimental Workflows

Scutellarin's Apoptotic Signaling Pathway

The following diagram illustrates the primary mechanism by which Scutellarin modulates the intrinsic apoptotic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Scutellarin alleviates liver injury in type 2 diabetic mellitus by suppressing hepatocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of scutellarin on apoptosis induced by cobalt chloride in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scutellarin ameliorates mitochondrial dysfunction and apoptosis in OGD/R-insulted HT22 cells through mitophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective role of scutellarin on LPS induced – Acute lung injury and regulation of apoptosis, oxidative stress and reduction of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]

- 11. Scutellarin inhibits caspase-11 activation and pyroptosis in macrophages via regulating PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Scutebarbatine A: A Technical Guide to its Natural Sources, Abundance, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine A, a neo-clerodane diterpenoid, has emerged as a compound of significant interest within the scientific community, primarily due to its potent and selective anticancer properties.[1] Isolated from the traditional Chinese medicinal herb Scutellaria barbata (Lamiaceae), this molecule has demonstrated the ability to induce apoptosis in various cancer cell lines, making it a promising candidate for further investigation in oncological drug development.[1] This technical guide provides a comprehensive overview of the natural sources, abundance, and proposed mechanisms of action of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways.

Natural Sources and Abundance

The primary and most well-documented natural source of this compound is the plant Scutellaria barbata, commonly known as Barbed Skullcap or Ban Zhi Lian in traditional Chinese medicine.[1][2][3] Within the plant, this compound is not uniformly distributed. It is predominantly localized in specialized large, peltate glandular trichomes on the surface of the leaves.[2][3] This localization suggests a role in defending the plant against herbivores or pathogens.

Quantitative Abundance in Scutellaria barbata

Quantitative analyses have revealed significant variations in the concentration of this compound across different tissues of Scutellaria barbata. The highest concentrations are found in the leaves and flowers, with substantially lower levels detected in the stems and roots.

| Plant Tissue | Abundance of this compound (µg/g dry weight) |

| Leaves | 1560 ± 230 |

| Flowers | 1230 ± 180 |

| Stems | 80 ± 15 |

| Roots | < 1 |

Data adapted from Tomlinson et al., 2022. The values represent the mean ± standard deviation.

Experimental Protocols

Extraction of this compound from Scutellaria barbata

A common method for the extraction of this compound and other diterpenoids from the aerial parts of Scutellaria barbata involves solvent extraction.

Materials:

-

Dried, powdered aerial parts of Scutellaria barbata

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

The dried aerial parts of Scutellaria barbata are ground into a fine powder.

-

The powdered plant material is macerated with methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

The mixture is agitated for a specified period, typically ranging from 24 to 48 hours, to ensure thorough extraction.

-

The extract is filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude methanolic extract.

-

For further purification, the crude extract can be subjected to liquid-liquid partitioning or chromatographic techniques.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a standard method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of acetonitrile and water (containing an optional acidifier like 0.1% formic acid to improve peak shape).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.

-

Detection Wavelength: this compound can be detected at its UV absorption maximum, which is around 264 nm.

-

Standard Preparation: A calibration curve is generated using a certified reference standard of this compound at various concentrations.

-

Quantification: The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, ultimately leading to programmed cell death (apoptosis) in cancer cells.

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

One of the primary mechanisms of this compound is the downregulation of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block apoptosis by inhibiting caspases, the key executioners of apoptosis. By reducing the levels of IAPs, this compound effectively "releases the brakes" on apoptosis, allowing the process to proceed in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Scutebarbatine A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine A, a neo-clerodane diterpenoid isolated from Scutellaria barbata D. Don, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antitumor activities.[1][2] Accurate and precise quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution system. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD) or a variable wavelength UV detector.

-

Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of compounds from Scutellaria barbata.[3]

-

Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or acetic acid for mobile phase modification.

-

Reference Standard: this compound (purity ≥ 98%).

-

Sample Preparation: Dried and powdered plant material (Scutellaria barbata), extracts, or other matrices containing this compound.

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

-

-

Standard Stock Solution Preparation:

-

Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at 4°C in a dark vial.

-

-

Calibration Standard Preparation:

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation

-

Plant Material (e.g., Scutellaria barbata leaves):

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Perform ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |

| Gradient Elution | 0-10 min, 45-60% B10-30 min, 60-70% B30-31 min, 70-99% B31-32 min, 99% B32-33 min, 99-45% B33-35 min, 45% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Note: The gradient elution profile is adapted from a method used for the analysis of flavonoids in Scutellaria species and may require optimization for this compound.[4]

Data Presentation

Method Validation Summary

A robust HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the quantification of phytochemicals.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999[3] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[5] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 90-110%[3] |

| Specificity | No interfering peaks at the retention time of the analyte |

Sample Quantitative Data

The following table presents hypothetical quantitative data for this compound in different batches of Scutellaria barbata extract, which should be determined experimentally.

| Sample ID | This compound Concentration (µg/mL) | % w/w in Dry Extract |

| Batch A | 45.8 | 0.46% |

| Batch B | 52.3 | 0.52% |

| Batch C | 41.5 | 0.42% |

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathways and Logical Relationships

While this compound has been shown to induce apoptosis in cancer cells through mitochondria-mediated pathways and by activating ER stress, a detailed signaling pathway diagram is more relevant to its mechanism of action rather than its quantification method.[2][] The focus of this application note is the analytical protocol.

Caption: Logical relationship for obtaining quantitative data from the plant source.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The described method is suitable for the analysis of this compound in various matrices, supporting quality control and research and development activities. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

- 1. abmole.com [abmole.com]

- 2. This compound | CAS:176520-13-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Analysis of Scutebarbatine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the characterization of Scutebarbatine A, a neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata. The protocols focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two essential techniques for the structural elucidation and confirmation of this pharmacologically significant compound.

Introduction to this compound

This compound is a natural product that has garnered significant interest for its potent cytotoxic activities against various cancer cell lines.[1][2][3][4] Its complex chemical structure necessitates sophisticated analytical techniques for unambiguous identification and characterization. This document outlines the key quantitative data and experimental procedures for the analysis of this compound.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition and exact mass of this compound.

Quantitative Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₃₄N₂O₇ | PubChem |

| Exact Mass | 558.23660 | PubChem |

| Monoisotopic Mass | 558.23660143 Da | PubChem |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

This protocol provides a general framework for the HRESIMS analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of purified this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, is recommended.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Sheath Gas (N₂) Flow Rate: 10 - 20 L/min

-

Auxiliary Gas (N₂) Flow Rate: 2 - 5 L/min

-

Capillary Temperature: 275 - 325 °C

-

Scan Range: m/z 150 - 2000

-

Resolution: ≥ 60,000 FWHM

3. Data Acquisition and Analysis:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum.

-

The protonated molecule [M+H]⁺ is typically observed.

-

Utilize the instrument software to perform elemental composition analysis on the measured accurate mass of the molecular ion to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. The following data represents typical chemical shifts observed for neo-clerodane diterpenoids and should be used as a reference for the analysis of this compound.

Reference ¹H and ¹³C NMR Data of a Related Neo-clerodane Diterpenoid

The following table provides ¹H and ¹³C NMR data for a representative neo-clerodane diterpenoid, Scutebarbatine F, which shares the same core skeleton as this compound. This data, recorded in DMSO-d₆, can serve as a valuable reference for spectral interpretation.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 75.6 | 5.68 (dt, 9.6, 6.0) |

| 2 | 27.3 | 2.29 (m), 2.71 (m) |

| 3 | 119.0 | 5.56 (m) |

| 4 | 143.3 | |

| 5 | 42.5 | |

| 6 | 71.4 | 3.90 (d, 10.2) |

| 7 | 68.9 | 4.96 (d, 10.2) |

| 8 | 44.3 | |

| 9 | 80.3 | |

| 10 | 38.2 | |

| 11 | 28.3 | 1.65 (m), 1.73 (m) |

| 12 | 32.2 | 1.51 (m), 2.12 (m) |

| 13 | 76.5 | |

| 14 | 43.4 | 2.66 (d, 16.2), 2.68 (d, 16.2) |

| 15 | 174.4 | |

| 16 | 64.1 | 4.16 (d, 9.0), 4.25 (d, 9.0) |

| 17 | 19.5 | 1.09 (s) |

| 18 | 76.2 | 4.69 (dd, 14.4, 1.8), 4.84 (d, 14.4) |

| 19 | 20.8 | 1.18 (s) |

| 20 | 15.9 | 0.96 (s) |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments:

-

1D: ¹H NMR, ¹³C NMR

-

2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy)

-

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 s

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

-

2D NMR Parameters: Standard pulse programs for COSY, HSQC, HMBC, and NOESY should be utilized, with parameters optimized for the specific instrument and sample concentration.

3. Data Processing and Analysis:

-

Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

-

Perform phase and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the proton and carbon signals using the combination of 1D and 2D NMR data. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is crucial for assembling the molecular structure. NOESY provides information about through-space proton-proton interactions, which helps in determining the stereochemistry.

Workflow and Pathway Diagrams

To visualize the analytical workflow and the logical relationships in the structural elucidation of this compound, the following diagrams have been generated using Graphviz.

Caption: Workflow for the isolation and structural analysis of this compound.

Caption: Logical relationships of NMR experiments for structural elucidation.

References

- 1. Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Application Notes and Protocols for Scutebarbatine A Treatment of A549 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scutebarbatine A (SBT-A), a major alkaloid extracted from Scutellaria barbata, has demonstrated notable antitumor effects on the human lung carcinoma A549 cell line.[1][2] This document provides detailed protocols for in vitro experiments to assess the cytotoxic and apoptotic effects of this compound on A549 cells. The primary mechanism of action involves the induction of mitochondria-mediated apoptosis.[1][2]

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

| Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) | IC50 (µg/mL) |

| 10 | 48 | Data not available | 39.21[1] |

| 20 | 48 | Data not available | |

| 30 | 48 | Data not available | |

| 40 | 48 | ~50 | |

| 50 | 48 | Data not available | |

| 60 | 48 | Data not available | |

| 70 | 48 | Data not available | |

| 80 | 48 | Data not available |

Table 2: Apoptosis Rate of A549 Cells Treated with this compound

| Treatment | Concentration (µg/mL) | Incubation Time (hours) | Apoptosis Rate (%) |

| Control | 0 | 48 | ~5 |

| This compound | 20 | 48 | ~15 |

| This compound | 40 | 48 | ~25 |

| This compound | 80 | 48 | ~45 |

Note: Apoptosis rates are approximate values based on graphical data from the cited study.[1]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

| Target Protein | Treatment Concentration (µg/mL) | Fold Change vs. Control |

| Bcl-2 | 20 | Down-regulated |

| 40 | Significantly Down-regulated | |

| 80 | Markedly Down-regulated | |

| Cytochrome c | 20 | Up-regulated |

| (Cytoplasmic) | 40 | Significantly Up-regulated |

| 80 | Markedly Up-regulated | |

| Caspase-9 | 20 | Up-regulated |

| 40 | Significantly Up-regulated | |

| 80 | Markedly Up-regulated | |

| Caspase-3 | 20 | Up-regulated |

| 40 | Significantly Up-regulated | |

| 80 | Markedly Up-regulated |

Note: Fold changes are qualitative descriptions based on Western blot data from the cited study.[1]

Experimental Protocols

1. A549 Cell Culture

-

Cell Line: Human lung cancer cell line A549.[1]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin).[1]

-

Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO2/95% air.[1]

-

Subculture: Subculture the cells when they reach the logarithmic growth phase.[1]

2. Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on A549 cells.

-

Cell Seeding: Seed A549 cells (1 × 10^4 cells/0.2 mL) in 96-well plates.[1]

-

Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50, 60, 70, and 80 µg/mL) for 48 hours.[1] Include a vehicle-treated control group.

-

MTT Addition: Following treatment, add MTT solution to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for a specified time to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.[1]

-

Calculation: Calculate the cell proliferation inhibition rate and the IC50 value. The IC50 value for this compound on A549 cells after 48 hours is 39.21 µg/mL.[1]

3. Apoptosis Analysis

a. Morphological Observation by Hoechst 33258 Staining

This method is used to observe the nuclear morphology of apoptotic cells.

-

Cell Seeding and Treatment: Seed A549 cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and treat with this compound (e.g., 20, 40, and 80 µg/mL) for 48 hours.[1]

-

Staining: After treatment, wash the cells with PBS and stain with Hoechst 33258 solution according to the manufacturer's instructions.[1]

-

Observation: Examine and photograph the changes in the nuclei of the cells using a fluorescence microscope.[1] Apoptotic cells will exhibit characteristic features such as marked nuclear condensation, membrane blebbing, nuclear fragmentation, and apoptotic bodies.[1]

b. Quantitative Analysis by Annexin V/PI Double Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed A549 cells and treat with this compound (e.g., 20, 40, and 80 µg/mL) for 48 hours.[1]

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The Annexin V positive/PI negative population represents early apoptotic cells, while the Annexin V positive/PI positive population represents late apoptotic/necrotic cells.

4. Western Blot Analysis

This technique is used to measure the expression levels of apoptosis-related proteins.

-

Cell Lysis: After treating A549 cells with this compound (e.g., 20, 40, and 80 µg/mL) for 48 hours, lyse the cells in RIPA buffer to extract total protein.[1]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk and then incubate with primary antibodies against Bcl-2, Cytochrome c, Caspase-9, Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. This compound treatment has been shown to down-regulate Bcl-2 and up-regulate cytoplasmic Cytochrome c, Caspase-9, and Caspase-3.[1][2]

Mandatory Visualization

Caption: this compound induced apoptosis signaling pathway in A549 cells.

Caption: Experimental workflow for evaluating this compound effects on A549 cells.

References

Application Notes and Protocols for In Vivo Tumor Models in Scutebarbatine A Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of in vivo tumor models for evaluating the anti-cancer efficacy of Scutebarbatine A (SBT-A), a major alkaloid derived from Scutellaria barbata. The protocols detailed below are intended to serve as a guide for establishing and utilizing xenograft models to study the therapeutic potential and mechanism of action of SBT-A.

Introduction to this compound

This compound is a diterpenoid alkaloid that has demonstrated notable anti-tumor effects in preclinical studies.[1][2] It is a compound of significant interest for cancer therapy due to its ability to induce apoptosis in cancer cells.[1][3] The herb from which it is derived, Scutellaria barbata, has a history in traditional medicine for treating various cancers, including those of the lung, liver, breast, and gastrointestinal tract.

Mechanism of Action

This compound exerts its anti-cancer effects through the induction of apoptosis, primarily via the mitochondria-mediated pathway.[3] Key molecular events include the upregulation of pro-apoptotic proteins such as caspase-3 and caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3] Furthermore, SBT-A has been shown to modulate critical signaling pathways involved in cell survival and proliferation, including the MAPK and EGFR/Akt pathways.[4] Studies have also indicated that SBT-A can induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.[4]

In Vivo Tumor Models for this compound Evaluation

The selection of an appropriate in vivo model is critical for the preclinical evaluation of this compound. The most commonly utilized models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice. These models are valuable for initial efficacy testing and mechanistic studies of SBT-A. The A549 human non-small cell lung carcinoma cell line has been successfully used to establish a xenograft model for evaluating SBT-A.[1]

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5] These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor.[5] PDX models are particularly useful for assessing the efficacy of SBT-A in a heterogeneous tumor microenvironment that more closely mimics the patient's cancer.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study of this compound in an A549 xenograft model.

| Parameter | Control Group | This compound (40 mg/kg) | Reference |

| Tumor Growth | Uninhibited | Significant suppression (p < 0.05) | [1] |

| Body Weight | No significant change | No significant difference from control | [1] |

| Caspase-3 Expression in Tumor Tissue | Baseline | Significantly increased (p < 0.01) | [1] |

| Caspase-9 Expression in Tumor Tissue | Baseline | Significantly increased (p < 0.01) | [1] |

| Bcl-2 Expression in Tumor Tissue | Baseline | Significantly decreased (p < 0.01) | [1] |

Note: Specific tumor volume measurements over time were not available in a tabular format in the cited literature. The results are presented as reported in the study.

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model for this compound Studies (Adapted from A549 Model)

1. Cell Culture and Preparation: